Methyl 5-sulfamoylfuran-2-carboxylate is a compound featuring a furan ring substituted with a sulfamoyl group and a carboxylate moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. The presence of the sulfamoyl functional group enhances the compound's solubility and reactivity, making it suitable for various chemical transformations and biological applications.
The compound can be synthesized from readily available starting materials in organic synthesis laboratories. Its derivatives and related compounds have been studied for their biological properties, including antibacterial and anticancer activities.
Methyl 5-sulfamoylfuran-2-carboxylate is classified as an organic sulfonamide compound. It falls under the category of carboxylic acid derivatives due to the presence of the carboxylate group. This classification is significant for understanding its reactivity and interaction with biological systems.
The synthesis of methyl 5-sulfamoylfuran-2-carboxylate typically involves several key steps:
The synthesis may utilize techniques such as refluxing in organic solvents, use of coupling agents, or microwave-assisted synthesis to improve yields and reduce reaction times. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to ensure high purity and yield of the desired product.
Methyl 5-sulfamoylfuran-2-carboxylate has a distinctive molecular structure characterized by:
The molecular formula for methyl 5-sulfamoylfuran-2-carboxylate is , with a molecular weight of approximately 218.24 g/mol. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Methyl 5-sulfamoylfuran-2-carboxylate can undergo various chemical reactions:
Reactions involving this compound are typically conducted under controlled conditions to prevent side reactions. Solvents such as dimethylformamide or dichloromethane are often used to facilitate these transformations.
The mechanism of action for methyl 5-sulfamoylfuran-2-carboxylate primarily involves its interaction with biological targets:
Studies have shown that compounds with similar structures exhibit significant activity against bacterial infections, indicating potential therapeutic applications.
Methyl 5-sulfamoylfuran-2-carboxylate has several applications in scientific research:
Sulfamoyl-substituted furan carboxylates represent a structurally distinctive chemotype in antimicrobial agents, combining the metabolic versatility of the furan heterocycle with the targeted bioactivity of the sulfamoyl pharmacophore. The furan ring provides a planar, electron-rich aromatic system conducive to π-stacking interactions with biological targets, while the sulfamoyl group (–SO₂NH₂) enables critical hydrogen-bonding interactions and metal coordination capabilities. Methyl 5-sulfamoylfuran-2-carboxylate exemplifies this hybrid architecture, featuring hydrogen bond donor/acceptor sites at the sulfamoyl nitrogen and oxygen atoms, and an ester moiety that modulates lipophilicity and serves as a synthetic handle for derivatization [8].
The molecule's significance is amplified by its structural mimicry of β-lactamase transition states. Computational analyses reveal that the sulfamoyl oxygen atoms coordinate zinc ions in metallo-β-lactamases (MBLs), while the furan ring occupies hydrophobic subsites adjacent to catalytic centers. This dual functionality enables potent inhibition of carbapenem-hydrolyzing enzymes like NDM-1 and IMP-1, with binding affinities (Ki) in the nanomolar range for optimized analogues [8]. The methyl ester group further fine-tunes electron distribution across the conjugated system, enhancing dipole-dipole interactions within enzyme active sites. This pharmacophore has demonstrated exceptional versatility, serving as:
Table 1: Key Physicochemical and Pharmacophoric Features of Methyl 5-Sulfamoylfuran-2-Carboxylate
Structural Element | Physicochemical Properties | Biological Role |
---|---|---|
Furan ring | Planar aromatic system, π-electron rich | π-Stacking with hydrophobic enzyme subsites; conformational restriction |
Sulfamoyl group (–SO₂NH₂) | Dipole moment: 4.5–5.0 D; pKa ~10.5 | Zinc coordination (MBLs); hydrogen bonding with conserved Lys/Ser residues |
Methyl ester | Moderate lipophilicity (logP ~1.2); hydrolyzable | Tunable electron-withdrawing effect; prodrug potential |
Methyl 5-sulfamoylfuran-2-carboxylate belongs to a broader class of sulfamoyl heteroarylcarboxylic acids (SHCs) that demonstrate cross-class β-lactamase inhibition. Its structural analogues include 2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) and 2,5-diethyl-1-methyl-4-sulfamoylpyrrole-3-carboxylic acid (SPC), both of which exhibit enhanced activity against clinically relevant MBLs. SPC, bearing a pyrrole core, demonstrates Ki values of 0.22 µM (IMP-1), 1.4 µM (NDM-1), and 1.9 µM (VIM-2) – reflecting 6–20-fold improvements over furan-based predecessors [8].
The compound's functional analogues extend beyond sulfamoyl derivatives to include two emerging β-lactamase inhibitor classes:
Unlike these larger scaffolds, methyl 5-sulfamoylfuran-2-carboxylate achieves targeted inhibition through a compact, synthetically accessible framework. Its molecular weight (<200 Da) offers potential advantages in bacterial penetration, particularly against Gram-negative pathogens with restrictive porin channels.
Table 2: Comparative Analysis of β-Lactamase Inhibitor Chemotypes
Inhibitor Class | Representative Compound | Primary Target Enzymes | Mechanistic Basis | Structural Advantages/Limitations |
---|---|---|---|---|
Sulfamoyl furan carboxylates | Methyl 5-sulfamoylfuran-2-carboxylate | MBLs (subclass B1) | Zinc chelation; transition-state mimicry | Low MW enhances penetration; limited spectrum beyond B1 MBLs |
Cyclic boronates | Vaborbactam | KPC (class A); AmpC (class C) | Boronate mimics tetrahedral transition state | Broad-spectrum SBL inhibition; ineffective against MBLs |
Diazabicyclooctanes | Avibactam | Class A/C/D SBLs | Reversible serine carbamylation | Pan-SBL activity; subject to resistance mutations |
Sulfamoyl pyrroles | SPC | IMP/NDM/VIM MBLs | Enhanced hydrophobic interactions | Improved MBL spectrum; synthetic complexity |
The therapeutic application of furan derivatives in antibacterial chemotherapy dates to the mid-20th century, but their strategic repurposing as β-lactamase inhibitors represents a modern innovation driven by structural biology insights. The timeline reveals three evolutionary phases:
Phase 1: Early Furan Antimicrobials (1950s–1990s)Initial exploration focused on nitrofuran antibiotics (e.g., nitrofurantoin), leveraging the furan ring as a redox-active scaffold for broad-spectrum activity. These compounds generated reactive oxygen species intracellularly but lacked β-lactamase affinity. Isolated reports described furan carboxylates like methyl 5-(hydroxymethyl)furan-2-carboxylate from Streptomyces spp., showing modest antibacterial activity (MIC 1.0 µg/mL against S. aureus) but no β-lactamase inhibition .
Phase 2: Rational Design of Sulfamoyl Hybrids (2000–2015)The discovery of MBLs as carbapenemase threats (NDM-1 in 2008, VIM variants) catalyzed targeted inhibitor development. High-throughput screening identified 4-sulfamoylfuran-3-carboxylic acids as MBL inhibitors, with SFC emerging as a lead candidate. X-ray crystallography revealed its binding mode: the sulfamoyl oxygens coordinate Zn²⁺ in the MBL active site, while the furan carboxylate engages conserved arginine residues (Arg228 in NDM-1) [8]. This period established the sulfamoyl furan carboxylate pharmacophore as a zinc-chelating warhead.
Phase 3: Structural Optimization (2015–Present)Current research focuses on enhancing potency and spectrum through:
Methyl 5-sulfamoylfuran-2-carboxylate occupies a pivotal position in this evolution – serving both as a synthetically accessible intermediate for advanced inhibitors and a versatile scaffold for hybrid agent development. Its ongoing optimization reflects a broader shift in antimicrobial chemistry: from broad-spectrum agents to precision-targeted resistance breakers.
Table 3: Historical Development of Furan-Based β-Lactamase Inhibitors
Time Period | Key Milestones | Representative Compounds | Clinical Impact |
---|---|---|---|
1950s–1990s | Nitrofuran antibiotics; natural furan carboxylates | Nitrofurantoin; methyl 5-(hydroxymethyl)furan-2-carboxylate | Broad-spectrum urinary antiseptics; no β-lactamase inhibition |
2000–2015 | Identification of sulfamoyl furan MBL inhibitors; crystallographic binding studies | SFC (2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid) | Proof-of-concept for zinc chelation; restored meropenem activity in E. coli models |
2015–Present | Ring expansion to pyrrole; synergistic combinations | SPC (pyrrole derivative); methyl 5-sulfamoylfuran-2-carboxylate hybrids | Broad-spectrum MBL inhibition; in vivo efficacy against NDM/KPC co-producers |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: